molecular formula C27H25N3O3 B2386974 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-79-2

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2386974
CAS No.: 866809-79-2
M. Wt: 439.515
InChI Key: LVKNIONMMZOAGE-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of methoxy groups and the attachment of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-8-10-19(11-9-17)26-22-16-30(15-18-6-5-7-20(12-18)31-2)23-14-25(33-4)24(32-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKNIONMMZOAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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